![molecular formula C12H14BrN3 B12542799 2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide CAS No. 652152-18-6](/img/structure/B12542799.png)
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of an amino group at the second position of the pyrimidine ring and a 4-methylphenylmethyl group attached to the nitrogen atom at the first position. The bromide ion serves as the counterion to balance the charge of the pyrimidin-1-ium cation. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-aminopyrimidine and 4-methylbenzyl bromide.
Nucleophilic Substitution Reaction: The 2-aminopyrimidine undergoes a nucleophilic substitution reaction with 4-methylbenzyl bromide in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include the use of automated purification systems to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the amino group.
Substitution: Halide-substituted derivatives, such as chloride or iodide analogs.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrimidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
4-Methylbenzylamine: Shares the 4-methylphenylmethyl group but lacks the pyrimidine ring.
2-Amino-4-methylpyrimidine: Contains both the amino group and the 4-methyl group but lacks the benzyl moiety.
Uniqueness
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide is unique due to the combination of the pyrimidine ring, the amino group, and the 4-methylphenylmethyl group. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs. The presence of the bromide ion also influences its reactivity and solubility, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
652152-18-6 |
|---|---|
Molekularformel |
C12H14BrN3 |
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
1-[(4-methylphenyl)methyl]pyrimidin-1-ium-2-amine;bromide |
InChI |
InChI=1S/C12H13N3.BrH/c1-10-3-5-11(6-4-10)9-15-8-2-7-14-12(15)13;/h2-8,13H,9H2,1H3;1H |
InChI-Schlüssel |
KZUVEHWFBKZOAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C[N+]2=CC=CN=C2N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



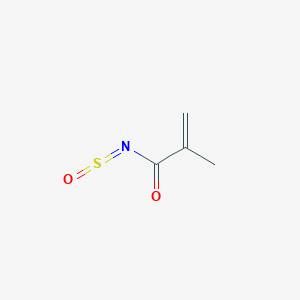

![Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate](/img/structure/B12542748.png)
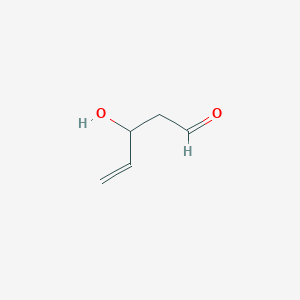

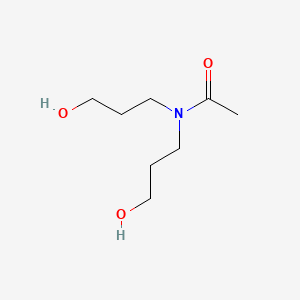
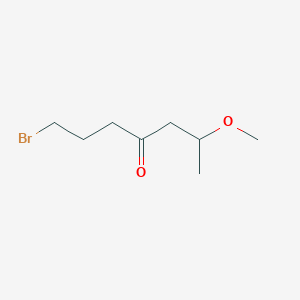
![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)
![1,7,7-Triphenylbicyclo[2.2.1]heptane](/img/structure/B12542787.png)


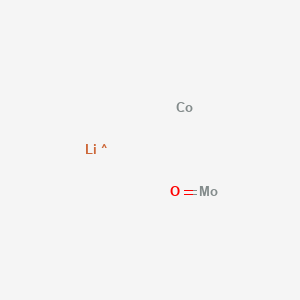
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
